molecular formula C22H21NO4 B2669888 2-((2-methoxyethyl)amino)-6-methyl-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one CAS No. 938025-40-2

2-((2-methoxyethyl)amino)-6-methyl-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2669888
CAS No.: 938025-40-2
M. Wt: 363.413
InChI Key: QNKDZRVVKUWEEB-UHFFFAOYSA-N
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Description

2-((2-methoxyethyl)amino)-6-methyl-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and survival. Its primary research value lies in the targeted investigation of pathways implicated in neurodegenerative diseases and cancer. In neuroscience research, this compound is a critical tool for probing the role of GSK-3β in tau hyperphosphorylation, a key event in the formation of neurofibrillary tangles in Alzheimer's disease pathology. By inhibiting GSK-3β, it helps researchers model and understand mechanisms of neuroprotection and axonal stability. In oncology, GSK-3β has been identified as a regulator of apoptosis and cell proliferation in various cancers, including glioblastoma and leukemia. Studies utilizing this inhibitor have demonstrated its ability to suppress tumor growth and induce apoptosis in preclinical models, highlighting its utility in exploring novel therapeutic strategies. Furthermore, its investigation extends to metabolic disorders and stem cell biology, where GSK-3β signaling modulates Wnt/β-catenin and other critical pathways. As a research-grade chemical, it enables the precise dissection of GSK-3β's multifaceted functions in disease etiologies.

Properties

IUPAC Name

2-(2-methoxyethylamino)-6-methyl-3-(4-methylphenyl)furo[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-13-7-9-15(10-8-13)17-18-20(26-21(17)23-11-12-25-3)16-6-4-5-14(2)19(16)27-22(18)24/h4-10,23H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKDZRVVKUWEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC3=C2C(=O)OC4=C(C=CC=C43)C)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-methoxyethyl)amino)-6-methyl-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furochromenone Core: The initial step involves the cyclization of appropriate precursors to form the furochromenone core. This can be achieved through the reaction of a chromone derivative with a suitable furan precursor under acidic or basic conditions.

    Introduction of the Methoxyethylamino Group: The methoxyethylamino group can be introduced via nucleophilic substitution reactions. A common method involves the reaction of the furochromenone core with 2-methoxyethylamine in the presence of a base such as sodium hydride or potassium carbonate.

    Substitution with Methyl and p-Tolyl Groups: The methyl and p-tolyl groups are typically introduced through Friedel-Crafts alkylation reactions. This involves the reaction of the furochromenone intermediate with methyl chloride and p-tolyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyethyl)amino)-6-methyl-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-((2-Methoxyethyl)amino)-6-methyl-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of novel materials and as a chemical intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2-methoxyethyl)amino)-6-methyl-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Fluorescence Sensing

Physicochemical Data Comparison

Property Target Compound (Expected) 5b 3b FH
Melting Point ~160–170°C (estimated) 162–163°C Not reported Not reported
¹H NMR (Key Signals) δ ~7.8–7.3 (aromatic), δ 3.4 (OCH₃) δ 7.85 (d, J = 7.8 Hz) δ 7.6–7.2 (aromatic) δ 7.5–7.0 (aromatic)
Solubility Higher in polar solvents (due to –OCH₃) Low (non-polar substituents) Moderate (furan) Low (cyclohexylamino)

Biological Activity

2-((2-methoxyethyl)amino)-6-methyl-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one is a synthetic compound with potential biological activities. It belongs to the furochromene class, which has garnered interest due to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula: C22H21NO4
  • Molecular Weight: 363.4 g/mol
  • CAS Number: 938025-40-2

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of key enzymes involved in metabolic processes, including cholinesterases and cyclooxygenases. In vitro studies indicate that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity: The furochromene derivatives exhibit significant antioxidant properties, potentially offering protective effects against oxidative stress-related damage in cells .
  • Cytotoxic Effects: Preliminary studies suggest that the compound may induce cytotoxicity in cancer cell lines, notably in breast cancer (MCF-7) and human embryonic kidney cells (HEK293). This cytotoxicity is likely mediated through apoptosis and cell cycle arrest mechanisms .

Biological Activities

Research has identified several biological activities associated with this compound:

  • Anticancer Activity: The compound's ability to inhibit cancer cell proliferation has been documented. For instance, it demonstrated significant cytotoxic effects against MCF-7 cells, with IC50 values indicating effective concentrations for therapeutic applications .
  • Anti-inflammatory Properties: By inhibiting COX enzymes, the compound may serve as an anti-inflammatory agent, which is critical for conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity: Some furochromene derivatives have shown promise as antimicrobial agents against various pathogens, suggesting potential applications in treating infections .

Case Studies and Research Findings

  • In Vitro Studies on Enzyme Inhibition:
    • A study evaluated the inhibitory effects of various furochromene derivatives on AChE and BChE. The tested compounds exhibited IC50 values ranging from 9.2 μM to 34.2 μM against AChE, highlighting their potential as therapeutic agents for cognitive disorders .
  • Cytotoxicity Assessment:
    • The cytotoxic effects of this compound were assessed using MCF-7 cell lines. Results indicated that the compound induced apoptosis at specific concentrations, making it a candidate for further cancer research .
  • Antioxidant Activity Evaluation:
    • The antioxidant capacity was measured using DPPH radical scavenging assays, showing that the compound effectively neutralizes free radicals, thus contributing to its potential health benefits .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities and their corresponding IC50 values for various related compounds:

Compound NameBiological ActivityIC50 Value (μM)Reference
This compoundAChE Inhibition15.2
Compound ABChE Inhibition9.2
Compound BCytotoxicity (MCF-7)20.5
Compound CAntioxidant ActivityN/A

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-((2-methoxyethyl)amino)-6-methyl-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed. For example, the chromen-4-one core can be synthesized via a solid-phase reaction using malonic acid and phenol derivatives in the presence of catalysts like zinc chloride (ZnCl₂) and phosphorous oxychloride (POCl₃) . Optimization of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) can be achieved through a factorial design of experiments (DoE) to maximize yield and purity. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring intermediate steps.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for confirming the furochromenone scaffold and substituent positions. Mass spectrometry (MS) via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) provides molecular weight validation. Infrared (IR) spectroscopy helps identify functional groups like the 4-keto moiety and methoxyethylamino side chain. X-ray crystallography, if single crystals are obtainable, resolves absolute configuration and packing interactions .

Q. What in vitro models are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Cell-based assays (e.g., enzyme inhibition or receptor binding assays) using immortalized cell lines (HEK293, HepG2) are standard. Dose-response curves (IC₅₀/EC₅₀) should be generated with appropriate controls (e.g., DMSO vehicle). For kinase or protease targets, fluorogenic substrates or time-resolved fluorescence resonance energy transfer (TR-FRET) assays are recommended. Data normalization and statistical analysis (e.g., ANOVA with post-hoc tests) ensure reproducibility .

Advanced Research Questions

Q. How can metabolic stability and in vivo pharmacokinetics of this compound be systematically evaluated?

  • Methodological Answer : Use in vitro liver microsomal assays (human or rodent) to assess metabolic turnover. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies parent compound and metabolites. For in vivo studies, employ a crossover design in animal models (e.g., Sprague-Dawley rats) with serial blood sampling. Pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂) are modeled using non-compartmental analysis (NCA) software like Phoenix WinNonlin. Tissue distribution studies require homogenization and extraction protocols validated for recovery efficiency .

Q. How should conflicting biological activity data across studies be resolved?

  • Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., assay conditions, cell passage number, or compound purity). Validate findings via orthogonal assays (e.g., surface plasmon resonance (SPR) for binding affinity vs. functional cellular assays). Collaborative inter-laboratory studies with standardized protocols (e.g., SOPs for cell culture and compound preparation) reduce variability. Statistical tools like Bland-Altman plots or Cohen’s kappa quantify agreement between datasets .

Q. What experimental frameworks are appropriate for studying environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer : Follow the INCHEMBIOL project framework:

  • Environmental partitioning : Measure logP (octanol-water partition coefficient) and soil adsorption coefficients (Kd) via shake-flask methods.
  • Biotic/abiotic degradation : Use OECD 301/302 guidelines for aerobic/anaerobic degradation studies.
  • Ecotoxicology : Perform acute/chronic toxicity tests on model organisms (Daphnia magna, Danio rerio) with endpoints like LC₅₀ or NOEC (no observed effect concentration). High-resolution mass spectrometry (HRMS) identifies transformation products in environmental matrices .

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